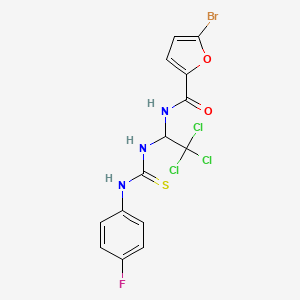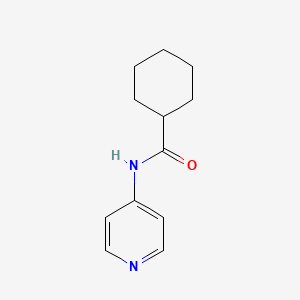
ethyl (5-phenyl-1H-tetrazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER is a synthetic organic compound that belongs to the tetrazole family Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER typically involves the reaction of ethyl bromoacetate with 5-phenyl-1H-tetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
5-Phenyl-1H-tetrazole+Ethyl bromoacetateBase, Solvent(5-Phenyl-tetrazol-1-yl)-acetic acid ethyl ester
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: (5-Phenyl-tetrazol-1-yl)-acetic acid
Reduction: (5-Phenyl-tetrazol-1-yl)-ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is a versatile moiety that can participate in various chemical transformations.
Biology
In biological research, this compound is studied for its potential as a bioisostere of carboxylic acids. Tetrazoles are known to mimic the properties of carboxylic acids, making them useful in drug design and development.
Medicine
In medicinal chemistry, (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER is explored for its potential therapeutic applications. Tetrazole derivatives have shown activities such as antibacterial, antifungal, and anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications.
Wirkmechanismus
The mechanism of action of (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by mimicking the structure of natural substrates or ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1H-tetrazole: A precursor to (5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER.
Tetrazole: The parent compound of the tetrazole family.
1H-Benzotriazole: Another nitrogen-rich heterocycle with similar applications.
Uniqueness
(5-PHENYL-TETRAZOL-1-YL)-ACETIC ACID ETHYL ESTER is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity. The presence of the phenyl group also enhances its lipophilicity, making it more suitable for certain applications compared to other tetrazole derivatives .
Eigenschaften
Molekularformel |
C11H12N4O2 |
|---|---|
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
ethyl 2-(5-phenyltetrazol-1-yl)acetate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10(16)8-15-11(12-13-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
WOZGQVHOQFTVOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=NN=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


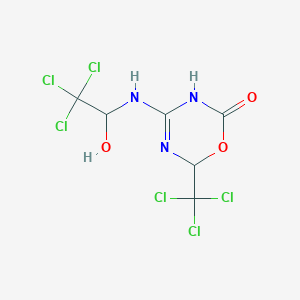
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15081075.png)
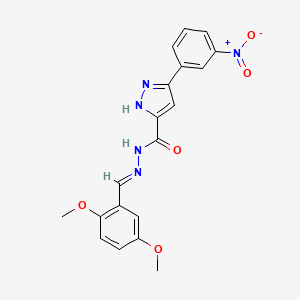
![2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B15081098.png)


![4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15081112.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15081113.png)
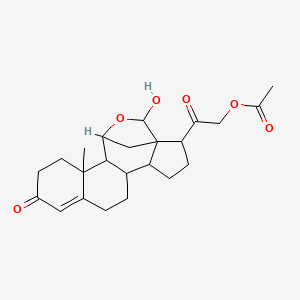
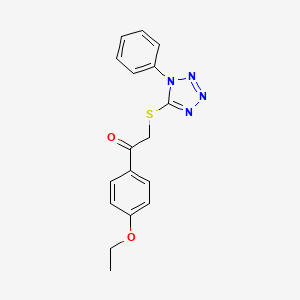
![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)
